Cas no 5877-59-8 (Benzenamine, 3-methoxy-N-(phenylmethylene)-)
5877-59-8 structure
Product Name:Benzenamine, 3-methoxy-N-(phenylmethylene)-
CAS No:5877-59-8
MF:C14H13NO
MW:211.259123563766
CID:340921
PubChem ID:525552
Update Time:2025-04-19
Benzenamine, 3-methoxy-N-(phenylmethylene)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 3-methoxy-N-(phenylmethylene)-
- N-(3-methoxyphenyl)-1-phenylmethanimine
- AKOS000483931
- N-benzylidene-3-methoxy aniline
- SCHEMBL14831316
- Benzylidene-(3-methoxyphenyl)-amine
- DTXSID10335512
- N-Benzylidene-3-methoxyaniline
- SCHEMBL11411206
- 5877-59-8
- 3-methoxy-N-[(E)-phenylmethylidene]aniline
-
- Inchi: 1S/C14H13NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-11H,1H3/b15-11+
- InChI Key: ZIZBBPVOSQIWBA-RVDMUPIBSA-N
- SMILES: O(C)C1=CC=CC(=C1)/N=C/C1C=CC=CC=1
Computed Properties
- Exact Mass: 211.09979
- Monoisotopic Mass: 211.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 21.6Ų
Experimental Properties
- PSA: 21.59
Benzenamine, 3-methoxy-N-(phenylmethylene)- Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
5877-59-8 (Benzenamine, 3-methoxy-N-(phenylmethylene)-) Related Products
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